Dysprosium oxide

Overview

Description

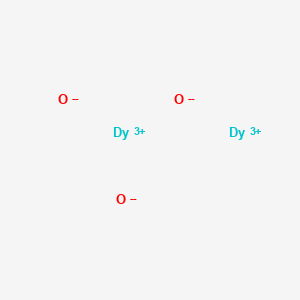

Dysprosium oxide, also known as dysprosium(III) oxide, is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish, slightly hygroscopic powder. This compound has specialized uses in various fields such as ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .

Mechanism of Action

Target of Action

Dysprosium oxide (Dy2O3) is a sesquioxide compound of the rare earth metal dysprosium . It primarily targets various materials and systems, including ceramics, glass, phosphors, lasers, and dysprosium metal halide lamps . It is also used in high-temperature superconductor (HTS) materials .

Mode of Action

This compound interacts with its targets by inducing changes in their properties. For instance, in HTS materials, it generates different effective defects that trap vortices in different regions of temperature-magnetic field space, thereby enhancing the property of flux pinning . It can also react with acids to produce the corresponding dysprosium(III) salts .

Biochemical Pathways

Research has shown that this compound nanoparticles can have toxic effects on escherichia coli, suggesting that they may interact with biological systems in some way .

Pharmacokinetics

A study has shown that carbon-coated paramagnetic this compound nanoparticles can act as an efficient t2 mri contrast agent at 30 T MR field , suggesting that they can be distributed in the body and detected using MRI.

Result of Action

The result of this compound’s action depends on its application. In HTS materials, it enhances the property of flux pinning . In ceramics, glass, phosphors, lasers, and dysprosium metal halide lamps, it contributes to their specific properties . When used as a contrast agent in MRI, it enhances the contrast of the images .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of this compound nanoparticles in enhancing the property of flux pinning in HTS materials can be affected by temperature and magnetic field . Furthermore, the toxicity of this compound nanoparticles on Escherichia coli can be influenced by factors such as NaCl and glucose concentrations .

Biochemical Analysis

Biochemical Properties

It has been synthesized into nano-sheets using Syzygium travancoricum leaf extract . These nano-sheets have shown potential for biomedical applications .

Cellular Effects

Dysprosium oxide nano-sheets have shown cytotoxic effects against A549 lung cancer cells . The antimicrobial activity of this compound nano-sheets was significant on all the tested species .

Molecular Mechanism

Its cytotoxic effects suggest that it may interact with cellular biomolecules in a way that disrupts normal cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound nano-sheets have shown a dose-dependent cytotoxic effect on A549 lung cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium oxide can be synthesized through several methods, including:

Combustion Method: This involves an exothermic reaction between an oxidizer such as metal nitrates and organic fuel like urea, carbohydrazide, or glycine.

Direct Precipitation Method: Dysprosium carbonate nanoparticles are prepared using dysprosium nitrate and sodium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. The process includes crushing the minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides .

Types of Reactions:

Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium(III) oxide.

Reaction with Acids: this compound reacts with acids to produce the corresponding dysprosium(III) salts.

Common Reagents and Conditions:

Oxidation: Oxygen is the common reagent.

Acid Reactions: Hydrochloric acid is commonly used.

Major Products:

Oxidation: Dysprosium(III) oxide.

Acid Reactions: Dysprosium chloride and water.

Scientific Research Applications

Dysprosium oxide has a wide range of scientific research applications:

Comparison with Similar Compounds

- Terbium(III) oxide

- Holmium(III) oxide

- Erbium(III) oxide

Comparison:

- Terbium(III) oxide: Similar to dysprosium oxide in terms of its use in phosphors and ceramics. terbium oxide is more commonly used in green phosphors for color television tubes and fluorescent lamps.

- Holmium(III) oxide: Shares similar applications in lasers and glass coloring. Holmium oxide is unique for its use in calibration of optical spectrophotometers due to its sharp absorption peaks.

- Erbium(III) oxide: Used in the production of pink-colored glass and ceramics. Erbium oxide is also utilized in optical fibers and amplifiers due to its ability to amplify light signals.

This compound stands out due to its high thermal neutron absorption cross-section, making it particularly useful in controlling nuclear reactions .

Properties

IUPAC Name |

dysprosium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAXHSNIQTPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 | |

| Record name | dysprosium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dysprosium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276467 | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Slightly hygroscopic white powder; [Hawley] | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1308-87-8, 37247-99-7 | |

| Record name | Dysprosium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYSPROSIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y423N8C3EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of dysprosium oxide?

A: The molecular formula of this compound is Dy2O3. It has a molecular weight of 373.00 g/mol. [, , , ]

Q2: What is the crystal structure of Dy2O3?

A: this compound typically exhibits a cubic crystal structure. [, , ]

Q3: What are the key spectroscopic characteristics of Dy2O3?

A: Dy2O3 shows characteristic absorption bands in the ultraviolet and visible regions. [] Photoluminescence studies reveal strong emissions in the visible region, particularly a bright blue emission at 482 nm and a yellow emission at 573.5 nm. These emissions arise from the 4F9/2 → 6H15/2 and 4F9/2 → 6H13/2 transitions of dysprosium ions, respectively. [, ]

Q4: How does the morphology of Dy2O3 nanoparticles influence their properties?

A: The morphology of Dy2O3 nanoparticles significantly impacts their properties. For instance, rod-like Dy2O3 nanoparticles exhibit distinct magnetic properties compared to their bulk counterparts. [] Controlling the shape and size of nanoparticles during synthesis is crucial for tailoring their functionality. [, ]

Q5: What synthesis methods are commonly employed for preparing Dy2O3 nanoparticles?

A5: Various methods are used to synthesize Dy2O3 nanoparticles, including:

- Homogeneous precipitation: This technique allows for control over particle size and size distribution by adjusting parameters like metal cation concentration, urea concentration, and aging time. []

- Hydrothermal synthesis: This method enables the synthesis of Dy2O3 nanoparticles with different morphologies, including spherical and nanowire shapes, by controlling temperature, time, and precursor ratios. []

- Combustion method: This approach allows for the rapid synthesis of Dy2O3 nanoparticles at relatively low temperatures using a fuel like glycine. []

- Anion-Exchange Precipitation: This technique uses strong base anion resin to precipitate Dy2O3 precursor from nitrate solutions. []

Q6: How does the sintering temperature affect the mechanical properties of Dy2O3 ceramics?

A: The mechanical properties of Dy2O3 ceramics, such as density, bending strength, and fracture toughness, are significantly influenced by the sintering temperature. Higher sintering temperatures generally lead to increased density, but the optimal temperature for achieving desirable mechanical properties depends on the specific application. [, ]

Q7: Can the optical properties of Dy2O3 be modified?

A: Yes, doping Dy2O3 with other elements like Yttrium (Y) and Lanthanum (La) can alter its optical properties, including its transparency windows and Verdet constant. These modifications can be beneficial for applications in Faraday devices and lasers. [, ]

Q8: What are the potential applications of Dy2O3 in electronics?

A: this compound thin films demonstrate potential for applications in electronics, particularly in memory devices due to their unique magnetic properties. [] The electrical conductivity of Dy2O3 films can be influenced by factors such as annealing conditions and grain size. []

Q9: How is Dy2O3 employed in the field of biosensing?

A: Dy2O3, in conjunction with other nanomaterials like graphene oxide, can be utilized as a carrier for biomolecules like hemoglobin. This combination shows promise in developing biosensors for detecting molecules such as hydrogen peroxide. []

Q10: Does Dy2O3 have applications in nuclear technology?

A: Yes, due to its high thermal neutron absorption cross-section, Dy2O3 is valuable in nuclear technology. Separating high-purity Dy2O3 is crucial for its application in nuclear reactors. [, ]

Q11: What are the emerging applications of Dy2O3 in biomedicine?

A11: Dy2O3 nanoparticles are gaining interest for biomedical applications:

- MRI Contrast Agents: Dy2O3 nanoparticles exhibit potential as efficient T2 MRI contrast agents due to their paramagnetic properties and ability to influence water proton relaxation times. They can be functionalized with biocompatible coatings like carbon or D-glucuronic acid to enhance biocompatibility and targeting. [, , ]

- Fluorescence Imaging: The fluorescent properties of Dy2O3 make it suitable for potential applications in fluorescence imaging and biolabeling. []

Q12: Are there any concerns regarding the toxicity of Dy2O3 nanoparticles?

A: While Dy2O3 nanoparticles hold promise for various applications, assessing their potential toxicity is crucial, particularly for biomedical uses. Studies on Escherichia coli have explored the impact of Dy2O3 nanoparticles on bacterial viability, membrane integrity, and metabolic functions. [, ]

Q13: How can the properties of Dy2O3 be tailored for specific applications?

A13: The properties of Dy2O3 can be tailored through various methods:

- Doping: Introducing other elements into the Dy2O3 lattice can modify its optical, magnetic, and electronic properties. For example, doping with cobalt can induce room-temperature ferromagnetism. [, , ]

- Nanostructuring: Controlling the size, shape, and morphology of Dy2O3 at the nanoscale can significantly influence its properties. For instance, nanoparticles exhibit different characteristics compared to bulk materials. [, , , ]

- Surface Modification: Functionalizing the surface of Dy2O3 with molecules like polyethylene glycol (PEG) can enhance its biocompatibility and prevent agglomeration, making it more suitable for biomedical applications. []

Q14: What are the advantages of using Dy2O3 in high-temperature applications?

A14: Dy2O3 exhibits properties that make it suitable for high-temperature applications, including:

- High melting point: Dy2O3 has a high melting point, making it suitable for use in high-temperature environments. []

- Chemical stability: It is relatively stable at high temperatures and resistant to reactions with many chemicals. [, ]

- Thermal conductivity: It possesses reasonable thermal conductivity, allowing it to dissipate heat effectively. []

Q15: How does Dy2O3 contribute to the development of sustainable technologies?

A15: Dy2O3 plays a role in sustainable technologies through:

- Solar Thermochemical Water Splitting: It can be used in solar thermochemical water splitting cycles to produce hydrogen, a clean energy carrier. []

- Recycling and Resource Efficiency: Implementing efficient recycling and waste management strategies for Dy2O3 is crucial for minimizing environmental impact and promoting sustainability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)